Lipophilicity Divergence vs. 2‑Amino‑2‑carboxylic Acid Regioisomer: LogP and LogD Comparison
The 6‑amino‑2‑carboxylic acid substitution pattern (target compound) yields a substantially different lipophilicity profile compared to the 2‑amino‑2‑carboxylic acid regioisomer. The target compound has a predicted ACD/LogP of −0.40 and ACD/LogD7.4 of −2.62 [1], whereas the 2‑amino regioisomer (CAS 1378703‑61‑7) has a computed XLogP3‑AA of −1.5 [2]. Although measured on different prediction platforms, the ≥1.1 log unit difference in logP descriptors, combined with the target's LogD7.4 of −2.62, places the 6‑amino regioisomer in a more hydrophilic physicochemical space that will differentially affect passive membrane permeability and oral absorption potential relative to the 2‑amino congener.
| Evidence Dimension | Lipophilicity (logP / logD7.4) |
|---|---|
| Target Compound Data | ACD/LogP −0.40; ACD/LogD7.4 −2.62 (predicted, ChemSpider ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 2‑Aminospiro[3.3]heptane‑2‑carboxylic acid (CAS 1378703‑61‑7): XLogP3‑AA −1.5 (PubChem computed) |
| Quantified Difference | ΔlogP ≥ 1.1 units (different prediction methods; direction consistent with lower lipophilicity for 2‑amino regioisomer). LogD7.4 available only for target compound. |
| Conditions | Computed physicochemical properties; no experimental logP/logD values identified for this compound class. |
Why This Matters
A ≥1.1 log unit lipophilicity difference is sufficient to produce a ~10‑fold change in membrane partitioning, making regioisomeric substitution a non‑trivial decision point in lead optimization that cannot be resolved by simply interchanging commercially available spiro‑amino acid building blocks.
- [1] ChemSpider. 6-Aminospiro[3.3]heptane-2-carboxylic acid. CSID:22370839. Predicted ACD/LogP −0.40, ACD/LogD7.4 −2.62. https://legacy.chemspider.com/Chemical-Structure.22370839.html (accessed 2026-04-25). View Source
- [2] PubChem. 2-Aminospiro[3.3]heptane-2-carboxylic acid. CID 59814884. XLogP3-AA −1.5. https://pubchem.ncbi.nlm.nih.gov/compound/59814884 (accessed 2026-04-25). View Source
